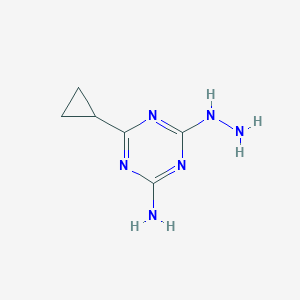

4-Cyclopropyl-6-hydrazinyl-1,3,5-triazin-2-amine

Description

Properties

IUPAC Name |

4-cyclopropyl-6-hydrazinyl-1,3,5-triazin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N6/c7-5-9-4(3-1-2-3)10-6(11-5)12-8/h3H,1-2,8H2,(H3,7,9,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUUQVVNKTZWOTC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC(=NC(=N2)NN)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00381942 |

Source

|

| Record name | 4-cyclopropyl-6-hydrazinyl-1,3,5-triazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00381942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175204-76-9 |

Source

|

| Record name | 4-cyclopropyl-6-hydrazinyl-1,3,5-triazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00381942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Characterization: 4-Cyclopropyl-6-hydrazinyl-1,3,5-triazin-2-amine

This guide provides an in-depth technical characterization of 4-Cyclopropyl-6-hydrazinyl-1,3,5-triazin-2-amine , a specialized heterocyclic intermediate. It is designed for researchers in medicinal chemistry and agrochemical discovery who require actionable data on synthesis, analysis, and functional application.

CAS Number: 175204-76-9 Molecular Formula: C₆H₁₀N₆ Molecular Weight: 166.18 g/mol SMILES: NNC1=NC(N)=NC(C2CC2)=N1

Executive Technical Summary

This compound is a tri-functionalized s-triazine scaffold. Unlike its well-known agrochemical analog Cyromazine (which features an N-linked cyclopropyl group), this compound possesses a C-linked cyclopropyl moiety directly attached to the triazine ring. This structural distinction confers enhanced hydrolytic stability to the cyclopropyl-triazine bond.

The molecule features three distinct chemical handles:

-

C2-Amine (-NH₂): A hydrogen-bond donor/acceptor, typically unreactive under mild conditions, providing solubility and binding affinity.

-

C4-Cyclopropyl: A lipophilic, sterically demanding group that improves metabolic stability and membrane permeability.

-

C6-Hydrazine (-NHNH₂): A highly reactive nucleophile serving as a "chemical hook" for condensation, cyclization, and bioconjugation.

Synthesis & Production Strategy

The synthesis of C-substituted triazines is more challenging than their N-substituted counterparts. The most robust route utilizes Cyanuric Chloride (2,4,6-trichloro-1,3,5-triazine) as the starting electrophile, employing a temperature-controlled sequential nucleophilic substitution (SNAr).

Retrosynthetic Analysis

The pathway relies on the differing reactivity of the three chloride atoms on the cyanuric chloride core.

-

Step 1 (0°C): Introduction of the C-Cyclopropyl group via Grignard reagent (C-C bond formation).

-

Step 2 (20–40°C): Introduction of the Amine group (C-N bond formation).

-

Step 3 (80–100°C): Introduction of the Hydrazine group (C-N bond formation).

Optimized Synthetic Protocol

Step 1: Mono-Alkylation (The Critical Step)

-

Reagents: Cyanuric Chloride, Cyclopropylmagnesium Bromide (0.5 M in THF).

-

Conditions: Anhydrous THF, -10°C to 0°C.

-

Protocol: Add the Grignard reagent dropwise to a solution of Cyanuric Chloride. The low temperature prevents di-alkylation.

-

Intermediate: 2,4-Dichloro-6-cyclopropyl-1,3,5-triazine.

Step 2: Amination

-

Reagents: Ammonium Hydroxide (28% aq) or Ammonia gas.

-

Conditions: Acetone/Water, 25°C, pH control (maintain pH 8-9 with NaOH).

-

Protocol: Treat the dichloro-intermediate with ammonia. One chloride is displaced selectively due to the deactivating effect of the first substitution.

-

Intermediate: 2-Amino-4-chloro-6-cyclopropyl-1,3,5-triazine.

Step 3: Hydrazinolysis

-

Reagents: Hydrazine Hydrate (60-80%).

-

Conditions: Ethanol or Dioxane, Reflux (80-100°C), 4-6 hours.

-

Protocol: The final chloride is displaced by the potent nucleophile hydrazine. Excess hydrazine is used to prevent dimer formation (two triazines linked by one hydrazine).

Reaction Pathway Diagram

Figure 1: Sequential nucleophilic substitution pathway for the synthesis of the target triazine.

Physicochemical & Analytical Characterization

Validating the identity of this compound requires specific analytical focus on the hydrazine moiety and the cyclopropyl ring integrity.

Physicochemical Profile

| Property | Value / Description |

| Physical State | White to off-white crystalline solid |

| Melting Point | Expected range: 175°C – 185°C (Decomposes) |

| Solubility | Soluble in DMSO, DMF, dilute acid.[1] Sparingly soluble in water, ethanol. |

| pKa (Predicted) | ~4.5 (Triazine ring N), ~3.8 (Hydrazine) |

| LogP | ~0.2 (Low lipophilicity due to polar amine/hydrazine) |

Analytical Methodologies

A. High-Performance Liquid Chromatography (HPLC)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).

-

Mobile Phase:

-

A: Water + 0.1% Formic Acid (buffer required to protonate hydrazine and prevent tailing).

-

B: Acetonitrile.[2]

-

-

Gradient: 5% B to 95% B over 15 minutes.

-

Detection: UV at 254 nm (Triazine core absorption).

-

System Suitability: Hydrazine derivatives are prone to oxidation. Samples should be prepared fresh in degassed solvents.

B. Nuclear Magnetic Resonance (NMR)

The ¹H-NMR spectrum in DMSO-d₆ will show three distinct signal regions:

-

Cyclopropyl Region (High Field):

-

Multiplet at δ 0.8 – 1.1 ppm (4H, -CH₂- of cyclopropyl).

-

Multiplet at δ 1.8 – 2.0 ppm (1H, -CH- methine attachment point).

-

-

Hydrazine Region:

-

Broad singlet at δ 4.0 – 4.5 ppm (2H, -NH-NH ₂).

-

Broad singlet at δ 8.2 – 8.8 ppm (1H, -NH -NH₂).

-

-

Amino Region:

-

Broad singlet at δ 6.8 – 7.2 ppm (2H, -NH₂).[3]

-

C. Mass Spectrometry (MS)

-

Ionization: ESI+ (Electrospray Ionization).

-

Parent Ion: [M+H]⁺ = 167.1 m/z.

-

Fragmentation Pattern:

-

Loss of Hydrazine (-32 Da): m/z ~135.

-

Loss of Cyclopropyl radical (-41 Da): m/z ~126.

-

Functional Applications: The "Click" Scaffold

The primary value of this compound lies in its ability to undergo cyclization reactions to form fused heterocyclic systems. These are critical in drug discovery for adenosine receptor antagonists and antimicrobial agents.

Key Transformations[4]

-

Triazolotriazines: Reaction with orthoesters (e.g., triethyl orthoformate) or carboxylic acids yields [1,2,4]triazolo[4,3-a][1,3,5]triazines .

-

Tetrazolotriazines: Reaction with Nitrous Acid (HNO₂) yields the tetrazolo-fused system via the azide intermediate.

-

Schiff Bases: Condensation with aromatic aldehydes yields hydrazones, often used to improve lipophilicity or chelate metals.

Application Workflow Diagram

Figure 2: Diversity-oriented synthesis pathways utilizing the hydrazine handle.

Safety & Handling Protocols

Hazard Classification:

-

Acute Toxicity: Harmful if swallowed or inhaled (Category 4).

-

Skin/Eye Irritation: Causes skin irritation (Category 2) and serious eye irritation (Category 2A).

-

Sensitization: Hydrazine derivatives are potential skin sensitizers.

-

Genotoxicity: Hydrazine moieties carry a structural alert for mutagenicity; handle with care.

Handling Procedures:

-

Engineering Controls: Always handle within a certified chemical fume hood.

-

PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.

-

Waste Disposal: Do not mix with oxidizing agents (risk of exothermic reaction). Dispose of as hazardous nitrogenous waste.

-

Decontamination: Spills should be treated with dilute bleach (sodium hypochlorite) to oxidize the hydrazine group before cleanup, provided no other incompatibilities exist.

References

-

National Institute of Standards and Technology (NIST). 1,3,5-Triazine-2,4-diamine, 6-chloro- (Precursor Characterization). NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

-

PubChem. 4-Cyclopropyl-6-methoxy-1,3,5-triazin-2-amine (Structural Analog Data). National Library of Medicine. Retrieved from [Link]

-

Organic Chemistry Portal. Synthesis of 1,2,4-Triazines and Related Scaffolds. Retrieved from [Link]

Sources

A Forward-Looking Technical Guide on the Potential Biological Activities of 4-Cyclopropyl-6-hydrazinyl-1,3,5-triazin-2-amine

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following technical guide is a prospective analysis based on the established biological activities of structurally related compounds. As of the time of writing, "4-Cyclopropyl-6-hydrazinyl-1,3,5-triazin-2-amine" is considered a novel chemical entity with no specific published data. This document is intended to serve as a scientifically-grounded roadmap for future research and development.

Introduction: The Promise of a Novel Triazine Derivative

The 1,3,5-triazine (or s-triazine) core is a well-established "privileged scaffold" in medicinal chemistry, forming the foundation of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antiviral, and antimicrobial effects.[1][2][3] The versatility of the triazine ring allows for substitutions at the 2, 4, and 6 positions, enabling the fine-tuning of its pharmacological properties.[4] This guide focuses on the untapped potential of a novel derivative, This compound .

The unique structural features of this compound—a cyclopropyl group, a hydrazinyl moiety, and an amino group—suggest a high potential for significant biological activity. The cyclopropyl ring can enhance metabolic stability and binding affinity, while the hydrazinyl and amino groups provide key hydrogen bonding capabilities, which are crucial for interactions with biological targets.[5] This whitepaper will delineate the hypothesized biological activities of this compound, propose plausible mechanisms of action, and provide a comprehensive framework of experimental protocols to validate these hypotheses.

Hypothesized Biological Activities and Mechanisms of Action

Based on extensive literature on analogous compounds, we hypothesize that this compound will primarily exhibit anticancer and enzyme inhibitory activities.

Potent Anticancer Agent

The s-triazine scaffold is a cornerstone in the development of anticancer drugs.[6][7] Numerous derivatives have demonstrated potent cytotoxic and antiproliferative effects against a wide range of cancer cell lines.[8][9][10][11] The presence of hydrazinyl and amino groups on the triazine ring has been particularly associated with significant anticancer activity.[4][12][13]

Proposed Mechanism of Action: Induction of Apoptosis via Kinase Inhibition

We postulate that this compound may exert its anticancer effects by inhibiting key kinases involved in cell proliferation and survival, such as those in the PI3K/Akt/mTOR pathway.[7][11] Inhibition of this pathway can lead to cell cycle arrest and the induction of apoptosis.

Caption: Hypothesized PI3K/Akt/mTOR Inhibition Pathway.

Selective Enzyme Inhibition

The 1,3,5-triazine nucleus is a common feature in many enzyme inhibitors.[14][15] A notable example is the inhibition of dihydrofolate reductase (DHFR), a key enzyme in nucleotide synthesis and a target for antifolate drugs.[8]

Proposed Mechanism of Action: Competitive Inhibition of Dihydrofolate Reductase (DHFR)

The structural similarity of the aminotriazine portion of our compound to the pteridine ring of folic acid suggests it could act as a competitive inhibitor of DHFR. By binding to the active site of DHFR, it would block the conversion of dihydrofolate to tetrahydrofolate, thereby disrupting DNA synthesis and leading to cell death in rapidly dividing cancer cells.

Proposed Experimental Workflows and Protocols

To investigate the hypothesized biological activities, a systematic and multi-faceted experimental approach is proposed.

Overall Experimental Workflow

The proposed research plan follows a logical progression from initial screening to detailed mechanism of action studies.

Caption: Proposed Experimental Workflow for Biological Evaluation.

Detailed Experimental Protocols

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against a panel of human cancer cell lines.

Methodology:

-

Cell Culture: Culture selected cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT-116 for colon cancer) in appropriate media until they reach 80% confluency.[9][10]

-

Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound and treat the cells for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[10]

-

MTT Assay: Add MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Data Analysis: Solubilize the formazan crystals and measure the absorbance at 570 nm. Calculate the IC50 values using non-linear regression analysis.

Objective: To determine if the compound induces apoptosis in cancer cells.

Methodology:

-

Cell Treatment: Treat cancer cells with the compound at its IC50 concentration for 24, 48, and 72 hours.

-

Cell Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Interpretation:

-

Annexin V-positive/PI-negative cells: Early apoptotic

-

Annexin V-positive/PI-positive cells: Late apoptotic/necrotic

-

Quantify the percentage of apoptotic cells compared to the control.

-

Objective: To quantify the inhibitory activity of the compound against dihydrofolate reductase.

Methodology:

-

Assay Principle: The assay measures the decrease in absorbance at 340 nm as NADPH is consumed during the DHFR-catalyzed reduction of dihydrofolate.

-

Reaction Mixture: Prepare a reaction mixture containing DHFR enzyme, NADPH, and various concentrations of the test compound.

-

Initiation of Reaction: Initiate the reaction by adding dihydrofolate.

-

Data Acquisition: Monitor the absorbance at 340 nm over time using a spectrophotometer.

-

Data Analysis: Calculate the rate of reaction for each compound concentration and determine the IC50 value. Methotrexate can be used as a positive control.[8]

Hypothetical Data Presentation

The following tables illustrate how the data from the proposed experiments could be presented.

Table 1: Hypothetical IC50 Values of this compound against Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast | 8.5 |

| A549 | Lung | 5.2 |

| HCT-116 | Colon | 12.1 |

| DU-145 | Prostate | 9.8 |

Table 2: Hypothetical Enzyme Inhibition Data

| Enzyme | IC50 (µM) |

| DHFR | 2.5 |

| PI3K | 0.75 |

| mTOR | 1.2 |

Future Directions and Conclusion

The successful validation of the hypothesized biological activities of this compound would position it as a promising lead compound for the development of novel anticancer therapeutics. Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of the compound to optimize its potency and selectivity.

-

In Vivo Efficacy Studies: Evaluate the compound's antitumor activity in animal models, such as xenograft models.[9]

-

Pharmacokinetic and Toxicological Profiling: Assess the compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties.[9]

References

-

Balaha, M. F., El-Gazzar, M. G., & Abdu-Allah, H. H. (2016). Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. Journal of Applied Pharmaceutical Science, 6(04), 028-045. Available at: [Link]

-

Li, M., et al. (2020). Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives. Bioorganic & Medicinal Chemistry Letters, 30(16), 127315. Available at: [Link]

-

Kułaga, K., et al. (2019). Synthesis and cellular effects of novel 1,3,5-triazine derivatives in DLD and Ht-29 human colon cancer cell lines. Pharmacological Reports, 71(5), 849-857. Available at: [Link]

-

Ismail, M., et al. (2023). Synthesis, Anticancer Activity and Molecular Docking Study of Some Novel 1,3,5- Triazine Derivatives. Research Trend, 4(2), 1-8. Available at: [Link]

-

Dolgushin, F. M., et al. (2016). 1,3,5-Triazine-based analogues of purine: from isosteres to privileged scaffolds in medicinal chemistry. Monash University. Available at: [Link]

-

Litim, B., et al. (2021). 1,3,5‐Triazine: A versatile pharmacophore with diverse biological activities. ResearchGate. Available at: [Link]

-

Kułaga, K., et al. (2025). Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. MDPI. Available at: [Link]

-

Al-Blewi, F. F., et al. (2019). Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity. Molecules, 24(18), 3298. Available at: [Link]

-

Wang, X., et al. (2023). Design, Synthesis, and Anti-PVY Biological Activity of 1,3,5-Triazine Derivatives Containing Piperazine Structure. MDPI. Available at: [Link]

-

Kumar, A., et al. (2024). 1,3,5-triazine derivatives as potential anticancer agents against Lung and Breast cancer cell lines: Synthesis, biological evaluation, and structure-based drug design studies. CoLab. Available at: [Link]

-

Sharma, A., et al. (2024). 1,3,5-Triazine: Recent Development in Synthesis of its Analogs and Biological Profile. Bentham Science. Available at: [Link]

-

Dolgushin, F. M., et al. (2025). ChemInform Abstract: 1,3,5-Triazine-Based Analogues of Purine: From Isosteres to Privileged Scaffolds in Medicinal Chemistry. ResearchGate. Available at: [Link]

-

Maliszewski, D., & Drozdowska, D. (2026). Exploring s-triazine derivatives as anticancer agents. Future Medicinal Chemistry. Available at: [Link]

-

Silva, A., et al. (2025). 1,3,5-Triazine: A Promising Molecular Scaffold for Novel Agents for the Treatment of Alzheimer's Disease. MDPI. Available at: [Link]

-

Diana, P., et al. (2017). 1,3,5-Triazines: A promising scaffold for anticancer drugs development. European Journal of Medicinal Chemistry, 142, 463-477. Available at: [Link]

-

Sharma, A., et al. (2021). s-Triazine: A Privileged Structure for Drug Discovery and Bioconjugation. Molecules, 26(4), 864. Available at: [Link]

-

Ion, L. E., et al. (2010). Synthesis and anticancer activity evaluation of 2(4-alkoxyphenyl)cyclopropyl hydrazides and triazolo phthalazines. Bioorganic & Medicinal Chemistry, 18(7), 2541-2552. Available at: [Link]

-

Wang, Y., et al. (2022). Antitumor Activity of s-Triazine Derivatives: A Systematic Review. Molecules, 27(19), 6649. Available at: [Link]

-

Kumar, S., et al. (2022). DBU mediated one-pot synthesis of triazolo triazines via Dimroth type rearrangement. RSC Advances, 12(4), 2096-2104. Available at: [Link]

-

Rajasekaran, A., & Thangavel, S. (2020). Triazine Derivatives and its Pharmacological Potential. International Journal of Pharmaceutical Sciences Review and Research, 62(1), 124-129. Available at: [Link]

-

Maliszewski, D., & Drozdowska, D. (2022). Recent Advances in the Biological Activity of s-Triazine Core Compounds. Pharmaceuticals, 15(2), 221. Available at: [Link]

-

Al-Ostath, A., et al. (2023). Triazine derivatives with different anticancer activity mechanisms. ResearchGate. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. benthamscience.com [benthamscience.com]

- 3. mdpi.com [mdpi.com]

- 4. Exploring s-triazine derivatives as anticancer agents [explorationpub.com]

- 5. Synthesis and anticancer activity evaluation of 2(4-alkoxyphenyl)cyclopropyl hydrazides and triazolo phthalazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 1,3,5-Triazines: A promising scaffold for anticancer drugs development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antitumor Activity of s-Triazine Derivatives: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. japsonline.com [japsonline.com]

- 9. Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. researchtrend.net [researchtrend.net]

- 11. 1,3,5-triazine derivatives as potential anticancer agents against Lung and Breast cancer cell lines: Synthesis, biological evaluation, and structure-based drug design studies | CoLab [colab.ws]

- 12. Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. globalresearchonline.net [globalresearchonline.net]

- 14. Synthesis and cellular effects of novel 1,3,5-triazine derivatives in DLD and Ht-29 human colon cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. research.monash.edu [research.monash.edu]

In vitro screening of 4-Cyclopropyl-6-hydrazinyl-1,3,5-triazin-2-amine

Title: In Vitro Screening of 4-Cyclopropyl-6-hydrazinyl-1,3,5-triazin-2-amine: A Technical Guide

Executive Summary This technical guide outlines the in vitro screening architecture for This compound , a representative "privileged scaffold" sharing structural homology with the insecticide Cyromazine and various anticancer triazine-hydrazones.

The presence of the hydrazine moiety (-NHNH₂) combined with the 1,3,5-triazine core presents unique challenges in bioassay design, specifically regarding solubility , redox interference , and metabolic instability . This guide moves beyond standard protocols to address these specific chemical liabilities, ensuring data integrity for researchers in early-stage drug discovery (Hit-to-Lead).

PART 1: Chemical Profile & Handling

1.1 Structural Analysis & Physicochemical Properties The molecule features three distinct pharmacophores:

-

1,3,5-Triazine Core: Provides a rigid template for hydrogen bonding (DHFR/Kinase hinge binding).

-

Cyclopropyl Group: Enhances metabolic stability (prevents N-dealkylation compared to ethyl/methyl groups) and increases lipophilicity.

-

Hydrazine Group: A nucleophilic "warhead" capable of forming Schiff bases (hydrazones) in situ or interacting with carbonyl-containing cofactors.

| Property | Value (Predicted/Analog Based) | Impact on Screening |

| Molecular Weight | ~166.18 Da | Fragment-like; high ligand efficiency potential. |

| LogP | 0.5 – 1.2 | Moderate lipophilicity; cell-permeable. |

| Solubility (Water) | Low (< 1 mg/mL) | Requires DMSO stock; risk of precipitation in aqueous buffers. |

| pKa (Triazine N) | ~5.0 – 5.5 | Protonated in acidic lysosomes; neutral at physiological pH. |

| Reactivity | High (Hydrazine) | CRITICAL: Reducing agent; reacts with aldehydes/ketones. |

1.2 Solubilization Protocol Triazines are notorious for poor solubility in aqueous media due to strong intermolecular hydrogen bonding (π-stacking).

-

Stock Preparation: Dissolve in 100% DMSO to 10 mM or 50 mM.

-

Expert Insight: If precipitation occurs, mild heating (40°C) or sonication is permissible. Avoid acidic solvents (like TFA) for biological stocks as they may catalyze hydrazine degradation.

-

-

Assay Working Solution: Dilute to 2x concentration in assay media immediately before use.

-

Limit: Final DMSO concentration must be ≤ 0.5% (v/v) to prevent solvent toxicity masking compound effects.

-

PART 2: Screening Tier 1 – Cell Viability (The "Hydrazine Interference" Problem)

2.1 The False Positive Trap Standard tetrazolium-based assays (MTT, MTS, XTT) rely on cellular dehydrogenases to reduce the reagent to a colored formazan.

-

The Flaw: Hydrazine groups are strong reducing agents.[1] They can non-enzymatically reduce MTT to formazan, producing a false "high viability" signal even if cells are dead.

-

Validation: Incubate compound + MTT without cells. If purple color develops, the assay is invalid.

2.2 Recommended Protocol: Resazurin Reduction (Alamar Blue) Resazurin is less susceptible to direct chemical reduction by hydrazines than tetrazolium salts, though controls are still required.

-

Reagents: Resazurin sodium salt (dissolved in PBS, pH 7.4).

-

Workflow:

-

Seed cells (e.g., A549, HCT116) at 3,000–5,000 cells/well in 96-well plates.

-

Incubate 24h for attachment.

-

Add Compound (0.1 – 100 µM) for 48–72h.

-

Add Resazurin (final conc. 44 µM).

-

Incubate 1–4h.

-

Read Fluorescence: Ex 560 nm / Em 590 nm.

-

2.3 Alternative: ATP-Based Luminescence (Gold Standard) If Resazurin shows interference, switch to ATP quantification (e.g., CellTiter-Glo). This relies on Luciferase, which is not redox-dependent, eliminating hydrazine interference.

2.4 Screening Workflow Diagram

Caption: Logical decision tree for selecting the correct viability assay to avoid hydrazine-mediated false positives.

PART 3: Screening Tier 2 – Target Profiling (Mechanism of Action)

Given the 2,4-diamino-triazine scaffold similarity, Dihydrofolate Reductase (DHFR) is the primary off-target or therapeutic target (similar to Methotrexate).

3.1 DHFR Inhibition Assay

-

Principle: Measures the reduction of Dihydrofolate (DHF) to Tetrahydrofolate (THF) utilizing NADPH.

-

Reaction:

-

Detection: Monitor decrease in absorbance at 340 nm (oxidation of NADPH).

Protocol:

-

Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM DTT (stabilizer).

-

Mixture: 100 µM NADPH + 50 µM Dihydrofolate + Recombinant hDHFR enzyme.

-

Initiation: Add Compound (start with 10 µM).

-

Kinetic Read: Measure A340 every 15s for 10 min.

-

Control: Methotrexate (positive control, IC50 ~ nM range).

3.2 Secondary Target: Adenosine Receptors Triazine amines often bind Adenosine Receptors (hA1/hA2A).

-

Screen: Radioligand binding assay (displacement of

-DPCPX for hA1).

PART 4: Screening Tier 3 – ADME & Safety Profiling

4.1 Metabolic Stability (Microsomal) Hydrazine-containing drugs (e.g., Isoniazid, Hydralazine) are subject to N-acetylation (by NAT1/NAT2) and CYP-mediated oxidation .

-

Risk: Hydrazines can act as "suicide substrates," covalently binding to the heme of CYP450, leading to mechanism-based inhibition (MBI) .

-

Protocol:

-

Incubate 1 µM compound with Human Liver Microsomes (HLM) + NADPH.

-

Timepoints: 0, 15, 30, 60 min.[2]

-

Analysis: LC-MS/MS (Monitor parent depletion).

-

Critical Check: Test for CYP inhibition (IC50 shift after pre-incubation) to detect MBI.

-

4.2 Chemical Stability (Schiff Base Formation)

-

Assay: Incubate compound in plasma or media containing Pyruvate/Glucose.

-

Analysis: LC-MS to detect formation of hydrazone adducts (Mass shift = +M_aldehyde - H2O). This is a common cause of in vivo efficacy loss.

PART 5: Data Analysis & Reporting

5.1 Quantitative Metrics Summarize screening data using the following template:

| Parameter | Formula/Method | Acceptance Criteria (Hit) |

| IC50 | Non-linear regression (4-parameter logistic) | < 10 µM (Early Hit) |

| Z-Factor | $1 - \frac{3(\sigma_p + \sigma_n)}{ | \mu_p - \mu_n |

| Solubility | Nephelometry / UV-Vis | > 50 µM in PBS |

| Selectivity Index (SI) | > 10 |

References

-

Solubility of Triazines

-

Hydrazine Assay Interference

-

Triazine Biological Activity

-

Metabolic Stability of Hydrazines

Sources

- 1. BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. CompTox Chemicals Dashboard [comptox.epa.gov]

- 4. resazurin reduction assay: Topics by Science.gov [science.gov]

- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 6. A Modified MTS Proliferation Assay for Suspended Cells to Avoid the Interference by Hydralazine and β-Mercaptoethanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 4-Cyclopropyl-6-methoxy-1,3,5-triazin-2-amine | C7H10N4O | CID 2726591 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. apps.dtic.mil [apps.dtic.mil]

Methodological & Application

Application Notes & Protocols: Investigating 4-Cyclopropyl-6-hydrazinyl-1,3,5-triazin-2-amine in Anticancer Research

Abstract

The 1,3,5-triazine scaffold is a privileged structure in medicinal chemistry, forming the core of several clinically approved and investigational anticancer agents.[1][2] This document provides a comprehensive guide for researchers on the preclinical evaluation of a novel derivative, 4-Cyclopropyl-6-hydrazinyl-1,3,5-triazin-2-amine. We present a hypothesized mechanism of action based on the established activities of related s-triazine compounds, alongside detailed protocols for in vitro and in vivo validation. This guide is intended for cancer researchers, drug discovery scientists, and pharmacologists, offering a structured framework for assessing the therapeutic potential of this compound.

Introduction: The Promise of the s-Triazine Scaffold

The 1,3,5-triazine, or s-triazine, ring is a versatile heterocyclic scaffold known for its broad spectrum of biological activities.[2][3] Its unique electron-deficient nature and the ability to easily modify substituents at the 2, 4, and 6 positions make it an attractive core for developing targeted therapeutics.[4] Several s-triazine derivatives have demonstrated significant efficacy against a wide range of malignancies, including lung, breast, colorectal, and hematological cancers.[3][4] Notable examples include the FDA-approved drugs Altretamine for ovarian cancer, and Enasidenib and Gedatolisib for leukemia and breast cancer, respectively.[1]

These compounds exert their anticancer effects through diverse mechanisms, often by inhibiting key players in oncogenic signaling pathways.[2] Commonly targeted pathways include phosphoinositide 3-kinases (PI3K), the AKT/mTOR cascade, cyclin-dependent kinases (CDKs), and various tyrosine kinases.[1][2] The structural features of this compound, specifically the cyclopropyl and hydrazinyl moieties, suggest the potential for novel interactions within the ATP-binding pockets of kinases or other enzymes crucial for cancer cell proliferation and survival.

This guide outlines a systematic approach to characterize the anticancer properties of this compound, from initial cytotoxicity screening to mechanistic elucidation and preliminary in vivo efficacy assessment.

Hypothesized Mechanism of Action

Based on the extensive research into s-triazine derivatives, we hypothesize that this compound may function as an inhibitor of the PI3K/AKT/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and apoptosis, and its dysregulation is a hallmark of many cancers.[2] The morpholino-substituted s-triazines, such as Gedatolisib, have shown potent inhibition of PI3K and mTOR.[1] We propose that the unique substituents of our target compound could confer selectivity and potency towards key kinases in this cascade.

Inhibition of this pathway would be expected to trigger cell cycle arrest and induce programmed cell death (apoptosis). The proposed mechanism is visualized below.

Caption: Hypothesized inhibition of the PI3K/AKT/mTOR pathway by the test compound.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the essential in vitro and in vivo experiments required to evaluate the anticancer potential of this compound.

Overall Experimental Workflow

The logical flow of experiments is designed to first establish cytotoxic activity, then delve into the mechanisms of cell death and proliferation inhibition, and finally, to validate these findings in a preliminary in vivo model.

Caption: Overall experimental workflow for preclinical evaluation.

Protocol 1: Cell Viability and Cytotoxicity Assessment (MTT/XTT Assay)

Rationale: The initial step is to determine if the compound exhibits cytotoxic or cytostatic effects against a panel of cancer cell lines. The MTT and XTT assays are reliable, colorimetric methods that measure cell metabolic activity, which is proportional to the number of viable cells.[5][6][7] The XTT assay is often preferred as it produces a water-soluble formazan product, eliminating a solubilization step and streamlining the protocol.[5][8]

Materials:

-

Human cancer cell lines (e.g., MCF-7 breast, A549 lung, HCT-116 colon).[9][10]

-

Appropriate culture medium (e.g., DMEM or RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin.[11]

-

96-well cell culture plates.

-

This compound (dissolved in DMSO).

-

XTT assay kit (containing XTT reagent and an electron-coupling reagent).[8]

-

Microplate reader.

Procedure:

-

Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of medium into a 96-well plate. Incubate overnight (37°C, 5% CO₂) to allow for cell attachment.[11]

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only (DMSO) and untreated controls. Incubate for 48-72 hours.[12]

-

XTT Reagent Preparation: Prepare the activated XTT solution by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions.[5]

-

XTT Addition: Add 50 µL of the activated XTT solution to each well.[5]

-

Incubation: Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator, allowing viable cells to convert the XTT to a colored formazan product.[5]

-

Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 450-500 nm. A reference wavelength of 630-690 nm should also be used to subtract background absorbance.[5][8]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).[11]

Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

Rationale: To determine if the observed cytotoxicity is due to apoptosis (programmed cell death), a key mechanism for many anticancer drugs.[11] In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane. Annexin V, a protein with high affinity for PS, conjugated to a fluorescent dye (e.g., FITC), can detect these early apoptotic cells.[13] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells but can penetrate the compromised membranes of late apoptotic or necrotic cells.[11] Flow cytometry is used to quantify the different cell populations.

Materials:

-

Cancer cells treated with the test compound at its IC₅₀ concentration.

-

Annexin V-FITC/PI Apoptosis Detection Kit.

-

1X Binding Buffer.

-

Phosphate-Buffered Saline (PBS).

-

Flow cytometer.

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its predetermined IC₅₀ concentration for 24-48 hours. Include an untreated control.

-

Cell Harvesting: Collect both adherent and floating cells. Trypsinize the adherent cells and combine them with the supernatant. Centrifuge and wash the cell pellet twice with cold PBS.[11]

-

Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[11]

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11]

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.

-

Data Interpretation:

-

Annexin V- / PI-: Live cells.

-

Annexin V+ / PI-: Early apoptotic cells.

-

Annexin V+ / PI+: Late apoptotic/necrotic cells.

-

Annexin V- / PI+: Necrotic cells.

-

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

Rationale: To investigate whether the test compound induces cell cycle arrest, which is a common mechanism for antiproliferative agents.[4] PI stoichiometrically binds to DNA, meaning the fluorescence intensity is directly proportional to the DNA content.[14] This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[15][16]

Materials:

-

Cancer cells treated with the test compound.

-

Cold 70% ethanol.

-

PBS.

-

PI staining solution (containing PI and RNase A).

-

Flow cytometer.

Procedure:

-

Cell Treatment: Seed cells and treat with the test compound at its IC₅₀ concentration for 24 hours.

-

Cell Harvesting: Harvest cells as described in Protocol 2. Wash the cell pellet with PBS.

-

Fixation: Resuspend the pellet and add cold 70% ethanol dropwise while vortexing to prevent clumping. Fix the cells overnight at -20°C.

-

Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the samples using a flow cytometer. The software will generate a DNA content histogram.[15]

-

Data Interpretation: Analyze the histogram to determine the percentage of cells in the G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases. An accumulation of cells in a specific phase suggests drug-induced cell cycle arrest.

Protocol 4: In Vivo Efficacy in a Human Tumor Xenograft Model

Rationale: To evaluate the antitumor activity and potential toxicity of the compound in a living organism. Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a standard and essential preclinical tool for assessing anticancer drug candidates.[9][17][18]

Materials:

-

Immunodeficient mice (e.g., Athymic Nude or SCID).[19]

-

Human cancer cell line known to be sensitive to the compound in vitro (e.g., HCT-116).

-

Test compound formulated in a suitable vehicle (e.g., saline with 5% DMSO and 5% Tween 80).

-

Standard-of-care positive control drug (e.g., 5-Fluorouracil for colorectal cancer).

-

Calipers for tumor measurement.

-

Animal balance.

Procedure:

-

Tumor Implantation: Subcutaneously inject 5-10 million cancer cells suspended in Matrigel into the flank of each mouse.[9]

-

Tumor Growth and Grouping: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize mice into treatment groups (e.g., Vehicle Control, Test Compound low dose, Test Compound high dose, Positive Control).

-

Drug Administration: Administer the compound and controls via a clinically relevant route (e.g., intraperitoneal injection or oral gavage) according to a predetermined schedule (e.g., daily for 14 days).

-

Monitoring: Measure tumor volume with calipers 2-3 times per week. The formula (Volume = (Length × Width²)/2) is commonly used. Monitor animal body weight and general health as indicators of toxicity.[18]

-

Endpoint: At the end of the study (or when tumors reach a predetermined maximum size), euthanize the mice. Excise the tumors, weigh them, and prepare them for further analysis (e.g., histology, biomarker analysis).

-

Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control. Analyze changes in body weight to assess toxicity.

Data Presentation

Quantitative data should be summarized in clear, structured tables for easy comparison and interpretation.

Table 1: In Vitro Cytotoxicity of this compound (Example Data)

| Cancer Cell Line | Tissue of Origin | IC₅₀ (µM) ± SD |

| MCF-7 | Breast Adenocarcinoma | 12.8 ± 1.5 |

| A549 | Lung Carcinoma | 18.2 ± 2.1 |

| HCT-116 | Colorectal Carcinoma | 8.5 ± 0.9 |

| Jurkat | T-cell Leukemia | 5.3 ± 0.7 |

Note: Data are hypothetical and for illustrative purposes.

Table 2: Effect on Cell Cycle Distribution in HCT-116 Cells (Example Data)

| Treatment (24h) | % G0/G1 Phase | % S Phase | % G2/M Phase |

| Vehicle Control | 55.2 ± 3.1 | 30.5 ± 2.5 | 14.3 ± 1.8 |

| Compound (IC₅₀) | 72.1 ± 4.5 | 15.8 ± 2.0 | 12.1 ± 1.9 |

Note: Data are hypothetical and for illustrative purposes, suggesting a G1 phase arrest.

Safety Precautions

While a full safety profile for this compound is not yet established, related triazine and hydrazine compounds can be hazardous.[20][21] Assume the compound is harmful if swallowed, inhaled, or in contact with skin, and that it may cause skin, eye, and respiratory irritation.[22][23]

-

Handling: Always handle the compound in a chemical fume hood.[20]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[24]

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

-

Animal Studies: All animal procedures must be approved by and conducted in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC).

References

-

Lee, C. H. (2017). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Toxicological Research, 33(4), 261–266. [Link]

-

Li, Y., et al. (2022). Antitumor Activity of s-Triazine Derivatives: A Systematic Review. Molecules, 27(21), 7247. [Link]

-

Molecules. (2026). Exploring s-triazine derivatives as anticancer agents. Molecules. [Link]

-

Mondal, L. K., et al. (2026). A Mini Review on Triazine Derivatives as Anti-Cancer Drugs. ResearchGate. [Link]

-

Darzynkiewicz, Z., et al. (2011). Assaying cell cycle status using flow cytometry. Current Protocols in Cytometry, Chapter 7, Unit 7.5. [Link]

-

Scilit. (2026). A Mini Review on Triazine Derivatives as Anti-Cancer Drugs. Scilit. [Link]

-

Bentham Science. (2020). Anticancer s-Triazine Derivatives: A Synthetic Attribute. Bentham Science. [Link]

-

SMC Laboratories Inc. (n.d.). Xenograft tumor model. SMC Laboratories Inc. [Link]

-

Wikipedia. (n.d.). MTT assay. Wikipedia. [Link]

-

Wikipedia. (n.d.). Cell cycle analysis. Wikipedia. [Link]

-

Axion Biosystems. (n.d.). Choosing an Apoptosis Detection Assay. Axion Biosystems. [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. [Link]

-

Biocompare. (n.d.). Apoptosis Assay Kits. Biocompare. [Link]

-

Aparna, V. S., et al. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Journal of Visualized Experiments, (119), 55184. [Link]

-

Creative Biolabs. (n.d.). Xenograft Models. Creative Biolabs. [Link]

-

Eurofins Discovery. (n.d.). In Vivo Oncology. Pharmacology Discovery Services. [Link]

-

PubMed. (2022). Recent updates on 1,2,3-, 1,2,4-, and 1,3,5-triazine hybrids (2017-present): The anticancer activity, structure-activity relationships, and mechanisms of action. PubMed. [Link]

-

MDPI. (2021). The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells. MDPI. [Link]

-

ResearchGate. (n.d.). Triazine derivatives with different anticancer activity mechanisms. ResearchGate. [Link]

-

JoVE. (2022). Assessing Specificity of Anticancer Drugs In Vitro. YouTube. [Link]

-

National Center for Biotechnology Information. (2021). Apoptosis Marker Assays for HTS. Assay Guidance Manual. [Link]

-

World Journal of Pharmaceutical Research. (n.d.). A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. World Journal of Pharmaceutical Research. [Link]

-

Anticancer Research. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course. Anticancer Research. [Link]

-

Sharma, C., et al. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Biomedical and Pharmacology Journal, 13(2), 539-551. [Link]

-

PubChem. (n.d.). 4-Cyclopropyl-6-methoxy-1,3,5-triazin-2-amine. PubChem. [Link]

-

PubMed. (2013). Design, synthesis and in vitro anticancer evaluation of 4,6-diamino-1,3,5-triazine-2-carbohydrazides and -carboxamides. PubMed. [Link]

-

PubMed. (2016). Synthesis and in vitro anticancer evaluation of some 4,6-diamino-1,3,5-triazine-2-carbohydrazides as Rad6 ubiquitin conjugating enzyme inhibitors. PubMed. [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Hydrazino-6-(2-pyridyl)-1,3,5-triazin-2-amine, 97%. Cole-Parmer. [https://www.coleparmer.com/msds/4-Hydrazino-6-(2-pyridyl)-1,3,5-triazin-2-amine, 97%25_RF02766.pdf]([Link], 97%25_RF02766.pdf)

-

MDPI. (2018). Synthesis of New 1,3,5-Triazine-Based 2-Pyrazolines as Potential Anticancer Agents. MDPI. [Link]

-

Royal Society of Chemistry. (n.d.). 6-Aryl-4-cycloamino-1,3,5-triazine-2-amines: synthesis, antileukemic activity, and 3D-QSAR modelling. RSC Advances. [Link]

-

MDPI. (n.d.). Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. MDPI. [Link]

Sources

- 1. Antitumor Activity of s-Triazine Derivatives: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exploring s-triazine derivatives as anticancer agents [explorationpub.com]

- 3. scilit.com [scilit.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Cell Viability and Proliferation Assays [sigmaaldrich.com]

- 7. MTT assay - Wikipedia [en.wikipedia.org]

- 8. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - JP [thermofisher.com]

- 9. Xenograft tumor model | SMC Laboratories Inc. [smccro-lab.com]

- 10. Cell Culture Based in vitro Test Systems for Anticancer Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. m.youtube.com [m.youtube.com]

- 13. Choosing an Apoptosis Detection Assay | Axion Biosystems [axionbiosystems.com]

- 14. Cell cycle analysis - Wikipedia [en.wikipedia.org]

- 15. miltenyibiotec.com [miltenyibiotec.com]

- 16. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]

- 17. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 18. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Xenograft Models - Creative Biolabs [creative-biolabs.com]

- 20. fishersci.com [fishersci.com]

- 21. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 22. 4-Cyclopropyl-6-methoxy-1,3,5-triazin-2-amine | C7H10N4O | CID 2726591 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 23. fishersci.fr [fishersci.fr]

- 24. tcichemicals.com [tcichemicals.com]

A Multi-Parametric Protocol for Evaluating the In Vitro Cytotoxicity of 4-Cyclopropyl-6-hydrazinyl-1,3,5-triazin-2-amine

An Application Note from Gemini Scientific

Abstract

This application note provides a comprehensive, multi-parametric protocol for assessing the in vitro cytotoxic potential of the novel compound 4-Cyclopropyl-6-hydrazinyl-1,3,5-triazin-2-amine (hereafter referred to as CPHTA). The 1,3,5-triazine scaffold is a cornerstone in medicinal chemistry, with derivatives showing promise as anticancer agents.[1][2] A thorough evaluation of a new molecule's effect on cell viability is a critical early step in drug discovery.[3] This guide moves beyond a single-endpoint assay to detail an integrated workflow combining three distinct methods to build a robust cytotoxicity profile: the MTT assay to measure metabolic viability, the Lactate Dehydrogenase (LDH) release assay to quantify membrane integrity, and Annexin V/Propidium Iodide (PI) staining to elucidate the mechanism of cell death. This structured approach is designed for researchers, scientists, and drug development professionals to generate reliable and reproducible data.

Introduction: The Rationale for a Multi-Assay Approach

The evaluation of a compound's cytotoxicity cannot be reliably determined by a single method.[4] Different assays measure distinct cellular events that occur during cell death. For instance, a compound might inhibit metabolic activity without immediately compromising membrane integrity, or it might induce a programmed cell death (apoptosis) rather than uncontrolled cell lysis (necrosis). Relying on one method alone can lead to an incomplete or misleading interpretation.

This protocol employs a three-pronged strategy to provide a holistic view of the cytotoxic effects of CPHTA:

-

Metabolic Competence (MTT Assay): This initial screening assay assesses the impact of the compound on cellular metabolic function, which is often correlated with cell viability.[5][6] It is based on the reduction of a tetrazolium salt by mitochondrial dehydrogenases in living cells.[7]

-

Membrane Integrity (LDH Assay): This assay quantifies the release of lactate dehydrogenase, a stable cytosolic enzyme that leaks from cells when the plasma membrane is damaged.[8][9] It serves as a direct marker for cytotoxicity resulting from cell lysis.[10]

-

Mode of Cell Death (Annexin V/PI Flow Cytometry): This powerful technique differentiates between healthy, early apoptotic, and late apoptotic/necrotic cells.[11] It provides critical mechanistic insight by identifying the externalization of phosphatidylserine (an early apoptotic marker) and the loss of membrane impermeability (a late apoptotic/necrotic marker).[12]

By integrating these assays, researchers can not only quantify the cytotoxic potency (e.g., as an IC₅₀ value) but also understand the underlying biological mechanism of action.

Foundational Procedures: Cell Culture and Compound Preparation

Scientific integrity begins with meticulous preparation. The validity of any cytotoxicity data is contingent on healthy cell cultures and accurately prepared test compounds.

Cell Line Selection and Maintenance

The choice of cell line is paramount and should be guided by the research objective. For a comprehensive profile, it is recommended to use at least two cell lines:

-

A Target Cancer Cell Line: Select a line relevant to the compound's intended therapeutic area. For example, recent studies on triazine derivatives have used colorectal cancer (SW480, SW620), breast cancer (MCF-7), and leukemia (Jurkat) cell lines.[1][13][14]

-

A Non-Cancerous Control Cell Line: To assess selectivity, a normal cell line such as human dermal fibroblasts (HDFs) or murine fibroblasts (e.g., Balb/c 3T3) should be used.[15][16] This helps determine if the compound's toxicity is specific to cancer cells.

General Cell Culture Protocol:

-

Culture cells in the recommended medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Maintain cultures in a humidified incubator at 37°C with 5% CO₂.

-

Passage cells upon reaching 80-90% confluency to maintain exponential growth. Do not use cells from high-passage numbers, as this can lead to phenotypic drift.

Preparation of CPHTA Stock and Working Solutions

-

Stock Solution (10 mM): Prepare a 10 mM stock solution of CPHTA in sterile, cell culture-grade Dimethyl Sulfoxide (DMSO). Ensure the compound is fully dissolved. Sonicate briefly if necessary. Store this stock in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

-

Serial Dilutions: On the day of the experiment, thaw a stock aliquot and prepare serial dilutions in serum-free cell culture medium. A common approach is to prepare 2X final concentrations, which will be diluted 1:1 when added to the cells in the microplate wells.

-

Vehicle Control: It is critical to include a vehicle control in all experiments.[12] This control should contain the highest concentration of DMSO used in the treatment groups (typically ≤0.5%) to ensure that the solvent itself does not impact cell viability.

Protocol I: MTT Assay for Metabolic Viability

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[17] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to an insoluble purple formazan.[7]

Workflow for MTT Assay

Caption: Workflow for the MTT cytotoxicity assay.

Step-by-Step MTT Protocol

-

Cell Seeding: Seed cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours.[17]

-

Compound Treatment: Remove the medium and add 100 µL of fresh medium containing various concentrations of CPHTA. Include wells for vehicle control (DMSO) and untreated cells (negative control).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: Add 10 µL of MTT stock solution (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[7]

-

Formazan Formation: Incubate for 2-4 hours at 37°C. During this time, viable cells will produce visible purple formazan crystals.

-

Solubilization: Carefully aspirate the medium without disturbing the crystals. Add 100 µL of DMSO to each well to dissolve the formazan.[17] Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes.[6]

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[7]

Data Analysis

Cell viability is expressed as a percentage relative to the untreated control cells.

-

% Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100

The half-maximal inhibitory concentration (IC₅₀) value, the concentration of CPHTA that reduces cell viability by 50%, can be determined by plotting % Viability against the log of the compound concentration and fitting the data to a non-linear regression curve.

Protocol II: LDH Release Assay for Membrane Damage

This assay measures the activity of LDH, a cytosolic enzyme released into the culture medium upon loss of plasma membrane integrity.[9] It is a reliable indicator of cell death by necrosis or late apoptosis.[8]

Workflow for LDH Assay

Caption: Workflow for the LDH cytotoxicity assay.

Step-by-Step LDH Protocol

-

Cell Seeding and Treatment: Prepare a 96-well plate with cells and compound treatments as described in the MTT protocol (Steps 1-3). It is crucial to also prepare the following controls[18][19]:

-

Spontaneous LDH Release: Untreated cells (measures background cell death).

-

Maximum LDH Release: Untreated cells treated with a lysis buffer (provided in most commercial kits) 45 minutes before the end of incubation.

-

Medium Background: Medium without cells.

-

-

Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes.

-

Transfer: Carefully transfer 50 µL of the cell-free supernatant from each well to a fresh 96-well plate.[12]

-

Reaction: Add 50 µL of the LDH reaction mixture (typically containing lactate, NAD+, a tetrazolium salt, and diaphorase) to each well.[9]

-

Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.

-

Stop Reaction: Add 50 µL of stop solution.[12]

-

Absorbance Measurement: Measure the absorbance at 490 nm within 1 hour.

Data Analysis

First, subtract the absorbance of the medium background control from all other readings. Then, calculate the percentage of cytotoxicity.

-

% Cytotoxicity = [(Treated Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Protocol III: Annexin V/PI Staining for Apoptosis Detection

This flow cytometry-based assay provides mechanistic details by distinguishing different cell populations.[11]

-

Annexin V-FITC: Binds to phosphatidylserine (PS), which translocates to the outer cell membrane during early apoptosis.

-

Propidium Iodide (PI): A fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, thus staining only late apoptotic and necrotic cells.

Workflow for Apoptosis Assay

Caption: Workflow for Annexin V/PI apoptosis assay.

Step-by-Step Annexin V/PI Protocol

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with CPHTA, typically at its predetermined IC₅₀ concentration, for a set period (e.g., 24 hours). Include an untreated control.

-

Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle trypsinization method. Combine all cells from each well and centrifuge at 300 x g for 5 minutes.

-

Washing: Wash the cell pellet twice with cold PBS.[12]

-

Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.

-

Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.[12]

-

Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

Data Interpretation

The flow cytometer will generate a quadrant plot that distinguishes four cell populations:

-

Lower-Left (Annexin V- / PI-): Live, healthy cells.

-

Lower-Right (Annexin V+ / PI-): Early apoptotic cells.

-

Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.

-

Upper-Left (Annexin V- / PI+): Necrotic cells (often considered experimental artifacts).

Data Presentation and Summary

Organizing data into clear tables is essential for comparison and interpretation.

Table 1: Dose-Response of CPHTA on SW480 Cells (MTT Assay, 48h)

| CPHTA Conc. (µM) | Mean Absorbance (570 nm) | Std. Deviation | % Viability |

|---|---|---|---|

| 0 (Control) | 1.254 | 0.088 | 100.0% |

| 1 | 1.102 | 0.075 | 87.9% |

| 5 | 0.881 | 0.061 | 70.3% |

| 10 | 0.633 | 0.052 | 50.5% |

| 25 | 0.315 | 0.040 | 25.1% |

| 50 | 0.150 | 0.025 | 12.0% |

| Calculated IC₅₀ | | | ~10 µM |

Table 2: Summary of Cytotoxicity Analysis of CPHTA (48h)

| Assay | Cell Line | Endpoint Measured | Result (at 25 µM) |

|---|---|---|---|

| MTT | SW480 (Cancer) | % Viability | 25.1% |

| MTT | MRC-5 (Normal) | % Viability | 85.4% |

| LDH | SW480 (Cancer) | % Cytotoxicity | 68.2% |

| LDH | MRC-5 (Normal) | % Cytotoxicity | 15.3% |

Table 3: Apoptosis Analysis in SW480 Cells Treated with 10 µM CPHTA (24h)

| Cell Population | Quadrant | % of Total Cells (Untreated) | % of Total Cells (Treated) |

|---|---|---|---|

| Live | Lower-Left (Ann V- / PI-) | 95.1% | 45.2% |

| Early Apoptotic | Lower-Right (Ann V+ / PI-) | 2.5% | 38.6% |

| Late Apoptotic/Necrotic | Upper-Right (Ann V+ / PI+) | 1.8% | 15.1% |

| Necrotic | Upper-Left (Ann V- / PI+) | 0.6% | 1.1% |

Conclusion

This application note provides a robust framework for characterizing the cytotoxicity of this compound. By combining assays that measure metabolic activity (MTT), membrane integrity (LDH), and the mode of cell death (Annexin V/PI), researchers can obtain a comprehensive and mechanistically informative profile of their test compound. The data generated from these protocols can reliably guide hit-to-lead optimization, help establish structure-activity relationships, and provide a solid foundation for more advanced preclinical studies, in line with best practices recommended by regulatory bodies like the OECD.[20][21]

References

-

Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]

-

Agilent. (n.d.). Apoptosis Assays by Flow Cytometry. Retrieved from [Link]

-

Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Retrieved from [Link]

-

CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

-

Da-Ta Biotech. (n.d.). In Vitro Cytotoxicity Assay: Advanced Research. Retrieved from [Link]

-

IT Medical Team. (2024, August 16). Advancing Drug Discovery: The Role of In Vitro Toxicity Assays. International Journal of Drug Development & Research. Retrieved from [Link]

-

Crow, J. P. (2018). Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. Current Protocols in Toxicology, 76(1), e47. Retrieved from [Link]

-

Riss, T. L., & Moravec, R. A. (2004). Update on in vitro cytotoxicity assays for drug development. Expert Opinion on Drug Discovery, 1(2), 1-13. Retrieved from [Link]

-

Koziol, J. A., & Darzynkiewicz, Z. (2012). Flow cytometry-based apoptosis detection. Methods in Molecular Biology, 927, 15-26. Retrieved from [Link]

-

Bio-Rad Antibodies. (n.d.). Apoptosis Analysis by Flow Cytometry. Retrieved from [Link]

-

Riss, T. L., et al. (2013). Cell Viability Assays. Assay Guidance Manual. Retrieved from [Link]

-

Blizard Institute. (2019, December 4). Caspase activity and Apoptosis - Flow Cytometry Core Facility. Retrieved from [Link]

-

OECD. (2010). Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systematic Toxicity Tests. OECD Series on Testing and Assessment, No. 129. Retrieved from [Link]

-

ECHA. (2021, June 18). Updates to OECD in vitro and in chemico test guidelines. Retrieved from [Link]

-

3D Biotek. (n.d.). 3D Cell Culture: Assay Guide. Retrieved from [Link]

-

Riss, T. L., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Methods in Molecular Biology, 1601, 1-17. Retrieved from [Link]

-

ResearchGate. (2023, May 6). What cell line should I choose for citotoxicity assays? Retrieved from [Link]

-

National Toxicology Program. (2010). OECD Guidance Document 129: Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systemic Toxicity Tests. Retrieved from [Link]

-

Tox Lab. (n.d.). In Vitro Cytotoxicity in Balb/c 3T3 LD50 (OECD 129). Retrieved from [Link]

-

OECD. (2012). OECD Guideline for the Testing of Chemicals 487: In Vitro Mammalian Cell Micronucleus Test. Retrieved from [Link]

-

MDPI. (2025, June 2). Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. Molecules. Retrieved from [Link]

-

RSIS International. (2025, November 10). Cytotoxity Evaluation of 1, 3, 5 Trizines Derivatives with Substitutued Amines. Retrieved from [Link]

-

Al-Suwaidan, I. A., et al. (2025). Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives. Scientific Reports. Retrieved from [Link]

-

RSC. (2025). Synthesis and cytotoxic activity of morpholino-s-triazine derivatives of POCOP-Ni(II) pincers. New Journal of Chemistry. Retrieved from [Link]

-

Balaha, M. F., et al. (2016). Exploring the cytotoxicity of 1,3,5-triazines and triazine analogs against lung cancer by QSAR. Der Pharma Chemica, 8(3), 180-188. Retrieved from [Link]

-

RSC Publishing. (2024, March 11). 6-Aryl-4-cycloamino-1,3,5-triazine-2-amines: synthesis, antileukemic activity, and 3D-QSAR modelling. Retrieved from [Link]

-

Dolzhenko, A. V., et al. (2024). 6-Aryl-4-cycloamino-1,3,5-triazine-2-amines: synthesis, antileukemic activity, and 3D-QSAR modelling. RSC Advances. Retrieved from [Link]

Sources

- 1. rsisinternational.org [rsisinternational.org]

- 2. Synthesis and cytotoxic activity of morpholino- s -triazine derivatives of POCOP-Ni( ii ) pincers - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT01322D [pubs.rsc.org]

- 3. In Vitro Cytotoxicity Assay: Advanced Research | Da-Ta Biotech [databiotech.co.il]

- 4. researchgate.net [researchgate.net]

- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 6. MTT assay protocol | Abcam [abcam.com]

- 7. merckmillipore.com [merckmillipore.com]

- 8. LDH assay kit guide: Principles and applications | Abcam [abcam.com]

- 9. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]

- 10. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. agilent.com [agilent.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. mdpi.com [mdpi.com]

- 14. 6-Aryl-4-cycloamino-1,3,5-triazine-2-amines: synthesis, antileukemic activity, and 3D-QSAR modelling - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. In Vitro Cytotoxicity in Balb/c 3T3 LD50 (OECD 129) - Tox Lab [toxlab.co]

- 17. clyte.tech [clyte.tech]

- 18. canvaxbiotech.com [canvaxbiotech.com]

- 19. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 20. oecd.org [oecd.org]

- 21. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

Troubleshooting & Optimization

Overcoming solubility issues with 4-Cyclopropyl-6-hydrazinyl-1,3,5-triazin-2-amine

Technical Support Center: 4-Cyclopropyl-6-hydrazinyl-1,3,5-triazin-2-amine

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the significant solubility challenges associated with this compound. Due to the limited availability of specific experimental data in public literature for this molecule, this document synthesizes foundational principles of physical chemistry and pharmaceutical sciences with data from structurally related compounds to provide a robust troubleshooting framework.

Section 1: Understanding the Molecule: Predicted Physicochemical Properties

The structure of this compound dictates its physicochemical behavior. The molecule incorporates a hydrophobic cyclopropyl group and a largely aromatic triazine core, contrasted with polar, hydrogen-bonding amine and hydrazinyl functional groups.

The key to understanding its solubility lies in the basicity of its nitrogen atoms. The triazine ring nitrogens, the exocyclic primary amine, and the hydrazinyl group are all potential proton acceptors. This polybasic nature strongly suggests that the compound's aqueous solubility will be exceptionally dependent on pH.[1][2] At neutral pH, the molecule is likely in its free base form, which is expected to have very low aqueous solubility.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value/Characteristic | Rationale & Implications for Solubility |

| Molecular Class | Weakly Polybasic Compound | Contains multiple basic nitrogen centers (triazine ring, amine, hydrazine). Solubility is expected to be very low at neutral and basic pH but increase significantly in acidic conditions as these sites become protonated.[2] |

| Aqueous Solubility | Poor (< 0.1 mg/mL at pH 7.4) | The hydrophobic cyclopropyl group and the planar triazine ring contribute to low water solubility. This is a common challenge for many novel chemical entities.[3] |

| Predicted pKa | Multiple; estimated range 3.0 - 6.0 | Based on related triazine and hydrazine structures. Full protonation and optimal solubility will likely occur at pH < 2.5. A precise pH-solubility profile is essential.[4][5] |

| LogP | Moderately Lipophilic | The combination of hydrophobic (cyclopropyl) and hydrophilic (amine, hydrazine) moieties suggests a balance. This property is critical for membrane permeability but contributes to poor aqueous solubility. |

| Biopharmaceutical Classification | Likely BCS Class II or IV | Characterized by low solubility. Permeability would need to be experimentally determined to distinguish between Class II (high permeability) and Class IV (low permeability).[6] |

Section 2: Frequently Asked Questions (FAQs)

Q1: My compound won't dissolve in neutral aqueous buffers (e.g., PBS pH 7.4). Why?

A1: At neutral pH, the compound exists as the un-ionized free base. The molecule's significant hydrophobic character, conferred by the cyclopropyl and triazine moieties, dominates its behavior, leading to very poor aqueous solubility. To achieve dissolution in an aqueous medium, you must protonate the basic nitrogen centers to form a more soluble salt.[2][7] This requires lowering the pH of the solvent system.

Q2: What is the first step I should take to get my compound into solution?

A2: The most direct first step is to attempt dissolution in an acidic aqueous solution. We recommend starting with 0.1 M hydrochloric acid (HCl). This will protonate the basic functional groups, disrupting the crystal lattice and allowing for solvation by water molecules. If this is successful, you can then perform a pH titration to determine the precise pH at which the compound precipitates, giving you a working pH range.

Q3: I need to use DMSO for my initial stock solution. What are the best practices?

A3: Dimethyl sulfoxide (DMSO) is an excellent organic solvent for many poorly soluble compounds and is a common starting point.[][9]

-

Best Practice: Prepare a high-concentration stock (e.g., 10-50 mM) in 100% DMSO.

-

Critical Consideration: When diluting this stock into an aqueous buffer for your experiment, be mindful of precipitation. The final concentration of DMSO in your assay should be kept as low as possible (typically <0.5%) to avoid solvent-induced artifacts. The abrupt solvent switch from DMSO to a neutral aqueous buffer can cause the compound to crash out of solution. To mitigate this, consider adding the DMSO stock to a vortexing tube of your aqueous buffer to ensure rapid mixing.

Q4: Can heating the solution improve solubility?

A4: Yes, increasing the temperature can enhance the solubility of many compounds, including triazines.[10] However, this must be done with caution. The hydrazinyl moiety can be susceptible to degradation, especially at elevated temperatures and non-neutral pH. Always perform stability testing (e.g., using HPLC) on a heated solution to ensure your compound is not degrading before adopting this as a standard procedure.

Section 3: Systematic Troubleshooting Workflow for Solubility Enhancement

For a compound to be effectively used in research and development, achieving a stable, reproducible solution is paramount. The following workflow provides a logical progression from simple to more complex methods for overcoming the solubility issues of this compound.

Caption: Encapsulation of a hydrophobic molecule by a cyclodextrin.

Section 5: Advanced Topics & Considerations

Particle Size Reduction

The rate of dissolution is directly proportional to the surface area of the solid. [][12]For compounds where dissolution rate is the limiting factor, reducing particle size can be highly effective.

-

Micronization: Techniques like jet milling can reduce particle size to the micron range. This increases the dissolution rate but does not affect the equilibrium solubility. [13][14]* Nanonization: Creating a nanosuspension (particles < 1 µm) can dramatically increase dissolution velocity and may even increase the apparent saturation solubility due to the high surface energy of the particles. [13][15]

Solid Dispersions

A solid dispersion involves dispersing the drug in an inert carrier matrix at the solid state. [16][17]This is a powerful technique for improving the solubility of BCS Class II drugs. [18]

-

Mechanism: The drug exists in an amorphous, high-energy state within a hydrophilic carrier (e.g., PVP, HPMC, PEG). [19][20]Upon contact with water, the carrier dissolves rapidly, releasing the drug as fine, colloidal particles, which leads to higher dissolution rates and apparent solubility. [17]* Preparation: Common methods include solvent evaporation and melt extrusion. [6]* Challenges: Amorphous systems can be physically unstable and may revert to a more stable, less soluble crystalline form over time. Careful selection of the carrier is crucial to maintain the amorphous state. [17]

Chemical Stability

Given the presence of a hydrazinyl group, the compound may be susceptible to oxidative degradation or reaction with aldehydes and ketones. [21][22]When developing a formulation, it is crucial to:

-

Use high-purity solvents and excipients.

-

Consider storing solutions under an inert atmosphere (e.g., nitrogen or argon).

-

Include stability-indicating assays (e.g., HPLC with a diode-array detector) in your experimental plan to monitor for the appearance of degradation products.

References

-

Jadhav, P. S., et al. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16.

-

Yadav, V. R., et al. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences, 13(03), 065–078.

-

Saleh, T., & Basit, A. W. (2024). Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. Pharmaceutical Sciences.

-

Bari, A. A., et al. (2025). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences. 19

-

Popescu, R., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC.

-

Chaudhari, P., & Patil, S. (2012). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. Journal of Advanced Pharmacy Education & Research.

-

Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.

-

Kumar, S. & Singh, A. (2012). Techniques for solubility enhancement of poorly soluble drugs: an overview. Journal of Medical and Pharmaceutical and Allied Sciences.

-

BOC Sciences. (n.d.). Impact of API Particle Size. BOC Sciences.

-

Anonymous. (2021). How does the size of the particles affect the rate of dissolving? Quora.

-

Singh, A., et al. (2018). SOLID DISPERSION- STRATEGY TO ENHANCE SOLUBILITY AND DISSOLUTION OF POORLY WATER SOLUBLE DRUGS. Universal Journal of Pharmaceutical Research.

-